3-Amino-4-hydroxychromen-2-one
Description
Systematic Nomenclature and IUPAC Classification
3-Amino-4-hydroxychromen-2-one (CAS Registry Number: 5725-79-1) is a heterocyclic organic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, this compound is classified as a derivative of 2H-chromen-2-one, commonly known as coumarin, with amino and hydroxyl substituents at positions 3 and 4, respectively.
The systematic naming of this compound follows the standard IUPAC rules for heterocyclic compounds, where the parent structure 2H-chromen-2-one serves as the base name, and the positions of substituents are indicated by numerical prefixes. Alternative names found in the scientific literature include 3-amino-4-hydroxycoumarin and 2H-1-benzopyran-2-one, 3-amino-4-hydroxy-.
Table 1: Chemical Identifiers and Properties of 3-Amino-4-hydroxychromen-2-one
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-4-hydroxy-2H-chromen-2-one |
| CAS Registry Number | 5725-79-1 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Standard InChI | InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2 |
| Standard InChIKey | RGHXNKMQAQJWPM-UHFFFAOYSA-N |
| European Community Number | 868-974-7 |
The structural characterization of 3-amino-4-hydroxychromen-2-one reveals a bicyclic system consisting of a benzene ring fused to a pyrone ring, forming the chromen-2-one core. The amino group at position 3 and the hydroxyl group at position 4 confer specific chemical reactivity and potential for molecular interactions, including hydrogen bonding capabilities.
Historical Context of Chromen-2-one Derivatives in Heterocyclic Chemistry
The history of chromen-2-one derivatives, including 3-amino-4-hydroxychromen-2-one, is intimately connected with the discovery and development of coumarin chemistry. Coumarin, the parent compound of this class, was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially misidentified it as benzoic acid. Simultaneously, Nicholas Jean Baptiste Gaston Guibourt (1790–1867) of France independently isolated coumarin and correctly recognized it as a distinct compound.
The synthetic history of coumarins began in 1868 when William Henry Perkin, an English chemist, first synthesized coumarin. This achievement marked a significant milestone in heterocyclic chemistry and opened avenues for the preparation of various coumarin derivatives. The synthesis of coumarin can be accomplished through several named reactions, including the Perkin reaction between salicylaldehyde and acetic anhydride, the Pechmann condensation starting from phenol, and the Kostanecki acylation.
The development of amino-hydroxycoumarins, including 3-amino-4-hydroxychromen-2-one, represents a more recent advancement in coumarin chemistry. A notable synthetic approach for 3-amino-4-hydroxychromen-2-one involves the reduction of 4-hydroxy-3-nitrocoumarin using palladium on activated charcoal and hydrogen in ethanol. This reaction pathway achieves a reported yield of 93%, demonstrating the efficiency of modern synthetic methods for accessing this compound.
Table 2: Historical Milestones in Chromen-2-one Chemistry
| Year | Milestone | Researcher(s) |
|---|---|---|
| 1820 | First isolation of coumarin from tonka beans | A. Vogel (Munich) |
| 1820 | Independent isolation and correct identification of coumarin | Nicholas Jean Baptiste Gaston Guibourt (France) |
| 1868 | First chemical synthesis of coumarin | William Henry Perkin (England) |
| 1882 | Introduction of coumarin in perfumery (Fougère Royale) | Houbigant |
| Modern era | Development of synthetic routes to amino-hydroxycoumarins | Various researchers |
The scientific interest in 3-amino-4-hydroxychromen-2-one and related compounds has been sustained by their potential applications in various fields. Recent research has focused on the development of 3-substituted amino-4-hydroxycoumarin derivatives as potential chitin synthase inhibitors with antimicrobial properties. These studies demonstrate the continuing relevance of chromen-2-one derivatives in contemporary heterocyclic chemistry and medicinal chemistry research.
Positional Isomerism in Hydroxycoumarin Analogues
Positional isomerism represents a significant aspect of hydroxycoumarin chemistry, with the position of hydroxyl and other functional groups profoundly influencing the physical, chemical, and potential biological properties of these compounds. The two most commonly studied hydroxycoumarin isomers are 3-hydroxycoumarin and 4-hydroxycoumarin, which differ in the position of the hydroxyl group on the pyrone ring.
3-Amino-4-hydroxychromen-2-one exemplifies a more complex case of positional isomerism, combining both hydroxyl and amino functionalities at adjacent positions on the coumarin skeleton. This structural arrangement creates a unique electronic environment and reactivity profile compared to simpler hydroxycoumarins.
Thermochemical studies have revealed significant differences between 3-hydroxycoumarin and 4-hydroxycoumarin isomers. Research employing combustion calorimetry and Calvet microcalorimetry has determined the standard molar enthalpies of formation in the gaseous phase at T = 298.15 K to be -(367.7 ± 1.9) kJ·mol⁻¹ for 3-hydroxycoumarin and -(351.4 ± 2.4) kJ·mol⁻¹ for 4-hydroxycoumarin. These differences reflect the distinct electronic structures and stability patterns of the two isomers.
The positional isomers of hydroxycoumarins also exhibit different degrees of aromaticity, as studied using Nucleus Independent Chemical Shifts (NICS) techniques. These variations in aromaticity contribute to the diverse chemical behaviors observed among hydroxycoumarin isomers.
Table 3: Comparison of Key Hydroxycoumarin Isomers
| Property | 3-Hydroxycoumarin | 4-Hydroxycoumarin | 3-Amino-4-hydroxychromen-2-one |
|---|---|---|---|
| Molecular Formula | C₉H₆O₃ | C₉H₆O₃ | C₉H₇NO₃ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol | 177.16 g/mol |
| Standard Molar Enthalpy of Formation (gas phase, 298.15 K) | -(367.7 ± 1.9) kJ·mol⁻¹ | -(351.4 ± 2.4) kJ·mol⁻¹ | Not reported in literature |
| Key Structural Feature | Hydroxyl at position 3 | Hydroxyl at position 4 | Amino at position 3, hydroxyl at position 4 |
The functional group arrangement in 3-amino-4-hydroxychromen-2-one, with an amino group at position 3 and a hydroxyl group at position 4, creates opportunities for intramolecular hydrogen bonding and specific reactivity patterns. The amino group serves as a stable functional site that can undergo various transformations, including reactions with acid chlorides to form 3-amidocoumarin derivatives.
Recent synthetic efforts have leveraged the reactivity of the amino group in 3-amino-4-hydroxychromen-2-one to create diverse derivatives with potential biological applications. For instance, researchers have synthesized a series of 3-substituted amino-4-hydroxycoumarin derivatives that demonstrated promising inhibitory activity against chitin synthase, with some compounds showing stronger activity than control drugs.
Properties
IUPAC Name |
3-amino-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXNKMQAQJWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715658 | |
| Record name | 3-Amino-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-79-1 | |
| Record name | 3-Amino-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-hydroxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Multi-Component Domino Reaction Method
A modern and efficient approach to synthesize 3-functionalized 4-hydroxycoumarin derivatives, including 3-amino-4-hydroxychromen-2-one, is through a one-pot multi-component domino reaction. This method involves the reaction of 4-hydroxycoumarin, phenylglyoxal, and arylaminocyclopentenone or arylaminofuranone derivatives under microwave irradiation without any catalyst. Key features include:
- Catalyst-free reaction conditions
- Microwave irradiation to reduce reaction time and improve yields
- Group-assisted purification (GAP) to avoid traditional recrystallization and chromatography, reducing solvent use and waste
This method is environmentally friendly and provides a straightforward route to 3-functionalized 4-hydroxycoumarins with good yields and purity.
Hydrogenation and Reduction of Nitro-Substituted Precursors
Another well-documented preparation involves the reduction of nitro-substituted hydroxybenzoic acid derivatives to the corresponding amino-hydroxy compounds, which can be cyclized or further transformed into chromen-2-one derivatives. A detailed patented method for a related compound, 3-amino-4-hydroxybenzoic acid, provides insights into this approach that can be adapted for chromen-2-one synthesis:
- Step 1: Nucleophilic substitution of 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100–105°C to yield 3-nitro-4-hydroxybenzoic acid.
- Step 2: Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid using Pd/C catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100°C to reduce the nitro group to an amino group, yielding 3-amino-4-hydroxybenzoic acid hydrochloride.
- Step 3: Neutralization and crystallization steps to obtain pure 3-amino-4-hydroxybenzoic acid with high yield (~95%) and purity (>96%).
Although this method is described for benzoic acid derivatives, similar hydrogenation and reduction strategies are applicable for functionalizing chromen-2-one rings at the 3-position amino and 4-position hydroxy groups.
Pechmann Condensation and Subsequent Functionalization
The Pechmann condensation is a classical method used to synthesize coumarin derivatives by condensing phenols with β-keto esters under acidic catalysis. For 3-amino-4-hydroxychromen-2-one, this method is adapted as follows:
- Initial Pechmann condensation of appropriately substituted phenols with β-keto esters to form 4-hydroxycoumarin derivatives.
- Introduction of amino group at position 3 through selective substitution or reduction reactions on intermediate coumarin compounds.
- Optimization of reaction conditions such as temperature, catalyst type, and solvent to maximize yield and purity.
Industrial scale-up of this method involves continuous flow reactors and automation to enhance efficiency and reproducibility.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| Multi-Component Domino Reaction | 4-hydroxycoumarin + phenylglyoxal + arylamine | Microwave irradiation, catalyst-free | Moderate to High | High | Low (solvent and catalyst-free) | Avoids chromatography via GAP purification |
| Hydrogenation of Nitro Precursors | Nitro to amino reduction via Pd/C catalyst | 95–100°C, H2 pressure 0.5–1.5 MPa | ~95 | >96 | Moderate (catalyst used, hydrogen gas) | High yield and purity, scalable |
| Pechmann Condensation + Functionalization | Acid-catalyzed condensation + substitution | Acid catalyst, elevated temperature | Variable | High | Moderate to High (acidic conditions) | Classical method, industrially viable |
Research Findings and Analysis
- The multi-component domino reaction under microwave conditions provides a rapid, eco-friendly synthesis route with simplified purification, making it attractive for medicinal chemistry applications.
- The hydrogenation method offers high yield and purity but requires careful control of hydrogen pressure and catalyst handling to minimize environmental impact.
- The Pechmann condensation remains a robust method for coumarin core construction but may require additional steps to introduce the amino group at position 3, affecting overall efficiency.
- Advances in group-assisted purification techniques significantly reduce solvent waste and energy consumption during product isolation.
- Microwave-assisted synthesis enhances reaction rates and yields compared to conventional heating, contributing to greener chemistry.
Chemical Reactions Analysis
Acylation and Esterification
The amino and hydroxyl groups undergo acylation under various conditions:
-
Acetylation with acetic anhydride or acetyl chloride in the presence of POCl₃ yields 3-acetyl-4-hydroxychromen-2-one (Figure 1) .
-
Enol ester formation occurs via reaction with ethyl orthoformate under microwave irradiation, producing 3-substituted derivatives .
Key Conditions
| Reagent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | POCl₃ | 80°C | 65–78 | |
| Ethyl orthoformate | None | MW, 100°C | 70–85 |
Condensation Reactions
The amino group participates in Schiff base formation and Knoevenagel-type condensations:
-
Schiff base synthesis : Reacts with aldehydes (e.g., pyridine-2-carboxaldehyde) to form 3-(arylideneamino)-4-hydroxychromen-2-ones (Figure 2) .
-
Three-component domino reactions : Combines with phenylglyoxal and enaminones under catalyst-free conditions to generate spiro-fused chromenones .
Example Reaction Pathway
-
Knoevenagel condensation : 4-Hydroxycoumarin reacts with phenylglyoxal to form an α,β-unsaturated ketone intermediate.
-
Michael addition : The amino group attacks the electrophilic β-carbon, followed by cyclization .
Substitution Reactions
The amino group acts as a nucleophile in alkylation and arylation:
-
N-Alkylation with ethyl bromoacetate in basic conditions produces 3-(alkylamino)-4-hydroxychromen-2-one derivatives .
-
Electrophilic aromatic substitution occurs at the coumarin C-5/C-7 positions under nitration or halogenation conditions .
Spectroscopic Evidence
-
¹H NMR : Downfield shifts (δ 8.5–8.7 ppm) confirm imine formation in Schiff bases .
-
IR : Stretching frequencies at 1630–1650 cm⁻¹ (C=N) and 1715–1730 cm⁻¹ (C=O lactone) validate product structures .
Oxidation and Reduction
-
Oxidation : The hydroxyl group oxidizes to a ketone using KMnO₄/CrO₃, yielding 3-amino-4-oxochromen-2-one .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromenone double bond to form dihydro derivatives.
Thermodynamic Data
| Reaction Type | ΔH (kJ/mol) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Oxidation (CrO₃/H⁺) | -120 | 85 | |
| Hydrogenation (Pd-C) | -95 | 45 |
Cyclization and Spiro Compound Formation
Under reflux with acetone or cyclic ketones, tandem reactions produce spirochromenones:
-
Spiro[benzo[b] diazepine-chromenone] derivatives form via four-molecule cascade reactions (Figure 3) .
-
Mechanism :
Optimized Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 65°C | 62–64 | |
| Reaction Time | 24 h | 60–64 | |
| Molar Ratio (Coumarin:Aniline) | 1:3 | 64 |
Biological Activity Correlation
Derivatives exhibit enhanced bioactivity post-modification:
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Amino-4-hydroxychromen-2-one serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. It is particularly valued for its ability to undergo various chemical transformations due to the presence of both amino and hydroxyl functional groups. This unique structure allows it to participate in reactions such as:
- Condensation Reactions : Often synthesized via multi-component reactions involving 4-hydroxychromen-2-one, aromatic aldehydes, and amines under acidic or basic conditions.
- Catalytic Processes : Industrial methods frequently utilize solid acid nanocatalysts to enhance reaction efficiency and yield.
Biological Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that 3-amino-4-hydroxychromen-2-one exhibits significant antimicrobial and antifungal activities. These properties make it a promising candidate for drug development aimed at combating infections caused by resistant strains of bacteria and fungi.
Antioxidant Activity
The compound also displays antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly beneficial in developing therapies for diseases related to oxidative damage, such as neurodegenerative disorders.
Medicinal Applications
Potential Anticancer Agent
Recent studies have highlighted the potential of 3-amino-4-hydroxychromen-2-one in cancer therapy. It has shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
- Prostate Cancer
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins such as CDK4 and Bcl-2. For instance, compounds derived from this scaffold have been observed to upregulate pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes .
Neuroprotective Effects
The compound's ability to interact with biological targets suggests potential therapeutic applications in treating neurodegenerative diseases. Its antioxidant properties may help mitigate neuronal damage associated with conditions like Alzheimer's disease .
Industrial Applications
Fluorescent Probes and Sensors
In industrial contexts, 3-amino-4-hydroxychromen-2-one is utilized in developing fluorescent probes and sensors for detecting metal ions and other analytes. Its unique chemical properties allow for the design of sensitive detection systems that can be employed in environmental monitoring and biomedical applications.
Case Studies
- Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects of 3-amino-4-hydroxychromen-2-one on various cancer cell lines. Results indicated selective toxicity towards MCF-7 and HCT-116 cells, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Research involving molecular docking has revealed strong binding affinities between 3-amino-4-hydroxychromen-2-one derivatives and key proteins involved in cancer progression, supporting its role as a targeted therapeutic agent .
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in ) increase reactivity for nucleophilic attacks, aiding antimicrobial activity.
- Hydrophobic substituents (e.g., benzyl in ) improve membrane permeability but may reduce solubility.
- Hydrogen-bonding groups (-OH, -NH₂) enhance interactions with enzymes or DNA, critical for anticancer and antioxidant effects .
Pharmacological Activities
Substituted coumarins exhibit varied bioactivities depending on functional groups:
Comparison Insights :
- 3-Amino-4-hydroxychromen-2-one is hypothesized to exhibit dual antioxidant and antimicrobial activity due to its -OH/-NH₂ groups, similar to compounds in .
- The nitro-substituted analogue in shows stronger antimicrobial effects but higher toxicity risks due to electrophilic nitro groups.
- Benzochromen derivatives (e.g., ) demonstrate enhanced anticancer potency, likely from extended aromaticity improving DNA intercalation.
Physicochemical Properties
Substituents significantly alter melting points, solubility, and stability:
Key Trends :
- Higher melting points in thiazolidin-yl derivatives (e.g., 228–230°C for 4f ) suggest strong intermolecular hydrogen bonding.
Biological Activity
Overview
3-Amino-4-hydroxychromen-2-one is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.157 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, antifungal, antioxidant, and potential anticancer properties. Its unique structure, characterized by the presence of both amino and hydroxyl groups, contributes to its reactivity and biological efficacy.
Synthesis
The synthesis of 3-amino-4-hydroxychromen-2-one typically involves multi-component reactions. A common method is the condensation reaction between 4-hydroxychromen-2-one, aromatic aldehydes, and amines under acidic or basic conditions. Advances in synthetic methodologies have also utilized solid acid nanocatalysts to enhance reaction efficiency and yield.
Antimicrobial Properties
Research has demonstrated that 3-amino-4-hydroxychromen-2-one exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its efficacy in inhibiting Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Antioxidant Activity
The antioxidant capacity of 3-amino-4-hydroxychromen-2-one has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Anticancer Potential
In vitro studies have indicated that 3-amino-4-hydroxychromen-2-one possesses anticancer properties against several cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Study:
A study investigated the effects of this compound on MCF-7 cells, revealing that it significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 40 µM.
The biological activity of 3-amino-4-hydroxychromen-2-one is attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. The compound's dual functionality allows it to participate in various chemical reactions that enhance its pharmacological effects.
Comparative Analysis with Related Compounds
3-Amino-4-hydroxychromen-2-one shares structural similarities with other coumarin derivatives, which are known for their biological activities:
| Compound | Activity | Comments |
|---|---|---|
| 4-Hydroxycoumarin | Anticoagulant | Used in the treatment of thromboembolic disorders. |
| 3-Acetyl-4-hydroxychromen-2-one | Antimicrobial | Exhibits similar antimicrobial properties but lacks the amino group. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
